2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, connected to an acetamide moiety. The presence of a hydroxyethylsulfamoyl group further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of dimethyl groups. The sulfanyl group is then attached to the pyrimidine ring through a nucleophilic substitution reaction. The final steps involve the formation of the acetamide moiety and the attachment of the hydroxyethylsulfamoyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethylsulfamoyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[2-nitro-4-(methyloxy)phenyl]acetamide
- 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Uniqueness
The uniqueness of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide lies in its hydroxyethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, binding affinity, and potential therapeutic applications compared to similar compounds .
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory properties, inhibition of specific enzymes, and potential implications in drug development.
The molecular formula of the compound is C12H13N5O2S, with a molecular weight of 275.33 g/mol. The structure features a pyrimidine ring, a sulfonamide group, and an acetamide moiety, contributing to its diverse biological activities.
Property | Value |
---|---|
Molecular Weight | 275.33 g/mol |
Molecular Formula | C12H13N5O2S |
LogP | 0.6336 |
Polar Surface Area | 60.592 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Anti-inflammatory Effects
Research indicates that compounds similar to This compound exhibit significant anti-inflammatory activity. A study focusing on N-(2-hydroxyphenyl)acetamide demonstrated its ability to inhibit inflammation in adjuvant-induced arthritis models in rats. The compound reduced levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, suggesting a mechanism that could be relevant for treating inflammatory diseases .
Enzyme Inhibition
The compound's structural components suggest potential interactions with various enzymes. Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase and urease, which are critical in bacterial metabolism and pathogenesis . The presence of the pyrimidine moiety may enhance binding affinity to these targets.
Case Studies
- Anti-Arthritic Activity : In a controlled study involving Sprague Dawley rats, treatment with N-(2-hydroxyphenyl)acetamide (related to our compound) significantly decreased paw edema and body weight loss associated with arthritis . This suggests potential applications in managing rheumatoid arthritis.
- Urease Inhibition : The compound's sulfonamide group may provide effective urease inhibition, which is crucial for treating conditions like urinary tract infections. Research has shown that sulfonamides can act as potent urease inhibitors .
The biological activity of This compound is likely mediated through several mechanisms:
- Cytokine Modulation : By inhibiting the synthesis or release of pro-inflammatory cytokines.
- Enzyme Interaction : Binding to active sites of target enzymes, thereby preventing their function.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-11-9-12(2)19-16(18-11)25-10-15(22)20-13-3-5-14(6-4-13)26(23,24)17-7-8-21/h3-6,9,17,21H,7-8,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCDDSQDUTYHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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